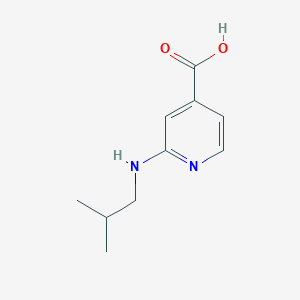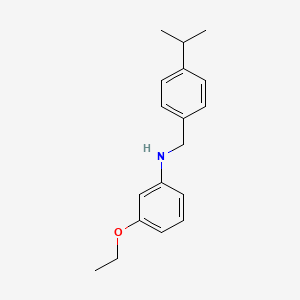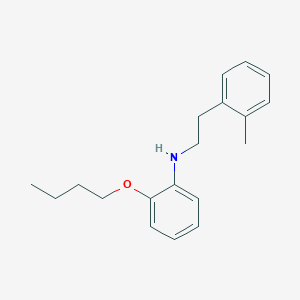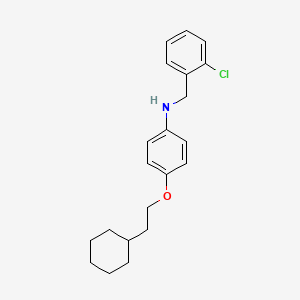
Ácido 2-(Isobutilamino)isonicotínico
Descripción general
Descripción
“2-(Isobutylamino)isonicotinic acid” is a derivative of isonicotinic acid . Isonicotinic acid or pyridine-4-carboxylic acid is an organic compound with the formula C5H4N(CO2H). It is a derivative of pyridine with a carboxylic acid substituent at the 4-position . Isobutylamine, on the other hand, is the decarboxylated form of the amino acid valine .
Synthesis Analysis
The synthesis of “2-(Isobutylamino)isonicotinic acid” and its derivatives is a topic of ongoing research. One study reports the mechanochemical synthesis and physicochemical characterization of isoniazid and pyrazinamide co-crystals with glutaric acid . Another study discusses the synthesis and biological activities of some new isonicotinic acid 2-(2 …) .Molecular Structure Analysis
The molecular structure of “2-(Isobutylamino)isonicotinic acid” can be analyzed using various techniques. For instance, the molecular structure and conformational analysis of isonicotinic acid (3-methoxy-4-hydroxy-benzylidene)-hydrazide were investigated by Ab initio and density functional theory DFT/B3LYP levels of theory with complete relaxation in the potential energy surface using varied basis set .Chemical Reactions Analysis
The chemical reactions involving “2-(Isobutylamino)isonicotinic acid” are complex and depend on the specific conditions and reactants. One study reports the mechanochemical synthesis and physicochemical characterization of isoniazid and pyrazinamide co-crystals with glutaric acid .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Isobutylamino)isonicotinic acid” can be analyzed using various techniques. For instance, the physicochemical material properties and analysis techniques relevant in high-throughput biomaterials research .Mecanismo De Acción
2-(Isobutylamino)isonicotinic acid has been shown to modulate the activity of various enzymes, such as cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. It also modulates the activity of other enzymes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects
2-(Isobutylamino)isonicotinic acid has been found to have anti-inflammatory and anti-cancer activities. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β and IL-6. It has also been shown to inhibit the proliferation of cancer cells, and induce apoptosis in certain types of cancer cells. In addition, it has been found to have neuroprotective effects, and has been studied for its potential use in the treatment of Alzheimer’s disease and other neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Isobutylamino)isonicotinic acid has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and is stable at room temperature. It is also soluble in a variety of organic solvents, making it suitable for use in various types of experiments. However, it is not as widely studied as other compounds, and its biochemical and physiological effects are not yet fully understood.
Direcciones Futuras
There are several potential future directions for the study of 2-(Isobutylamino)isonicotinic acid. These include further research into its anti-inflammatory and anti-cancer activities, as well as its potential use in the treatment of Alzheimer’s disease and other neurodegenerative diseases. Additionally, further research into its mechanism of action and its potential toxicity should be conducted. Furthermore, research into its potential use in drug delivery systems, as well as its potential use in the development of new drugs, should also be explored. Finally, further research into its potential use in the treatment of other diseases, such as diabetes and obesity, should be conducted.
Aplicaciones Científicas De Investigación
Agricultura: Inmunidad Vegetal y Resistencia a Enfermedades
Los derivados del ácido 2-(Isobutilamino)isonicotínico han sido explorados por su potencial para inducir resistencia sistémica adquirida (SAR) en las plantas . Esta resistencia ayuda a las plantas a defenderse contra un espectro de patógenos, reduciendo la dependencia de los pesticidas químicos y promoviendo prácticas agrícolas sostenibles.
Medicina: Tratamiento de la Tuberculosis
Los derivados del ácido isonicotínico, como la isoniazida, son medicamentos de primera línea en el tratamiento de la tuberculosis . La investigación sobre el ácido 2-(Isobutilamino)isonicotínico podría conducir al desarrollo de nuevos agentes antimicobacterianos, contribuyendo a la lucha contra la tuberculosis multirresistente.
Ciencia de Materiales: Polímeros de Coordinación
En la ciencia de materiales, el ácido 2-(Isobutilamino)isonicotínico actúa como un ligando orgánico para la síntesis de polímeros de coordinación . Estos polímeros tienen aplicaciones en la creación de nuevos materiales con propiedades ópticas, magnéticas o catalíticas específicas.
Ciencias Ambientales: Pesticidas Ecológicos
El papel del compuesto en la activación de la inmunidad vegetal lo convierte en un candidato para el desarrollo de pesticidas ecológicos . Estos pesticidas podrían minimizar la contaminación ambiental y mejorar la seguridad alimentaria al reducir el uso de productos químicos nocivos.
Bioquímica: Mecanismos de Reacción Enzimática
Los isótopos estables de compuestos como el ácido 2-(Isobutilamino)isonicotínico pueden usarse en estudios bioquímicos de trazadores para comprender los mecanismos de reacción enzimática y las vías metabólicas .
Farmacología: Desarrollo de Medicamentos
En farmacología, el grupo isobutílico en el ácido 2-(Isobutilamino)isonicotínico podría utilizarse para modificar las propiedades farmacocinéticas de los fármacos, lo que podría conducir al desarrollo de nuevos medicamentos con mayor eficacia .
Ingeniería Química: Células Solares Sensibilizadas con Tinte
Se ha realizado investigación sobre el uso de derivados del ácido isonicotínico en el desarrollo de células solares sensibilizadas con tinte, que son una alternativa prometedora a las células fotovoltaicas tradicionales .
Química Analítica: Solventes Verdes
Los biosolventes derivados del ácido isonicotínico, como el ácido 2-(Isobutilamino)isonicotínico, se están considerando como alternativas más ecológicas para extracciones y otras aplicaciones de química analítica .
Análisis Bioquímico
Biochemical Properties
2-(Isobutylamino)isonicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme N-acetyltransferase, which is involved in the acetylation of the compound. This interaction affects the enzyme’s activity, leading to changes in the metabolic pathways it regulates . Additionally, 2-(Isobutylamino)isonicotinic acid has been shown to bind to specific proteins, altering their conformation and function . These interactions highlight the compound’s potential as a modulator of biochemical processes.
Cellular Effects
The effects of 2-(Isobutylamino)isonicotinic acid on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate certain signaling pathways that lead to the upregulation of genes involved in cell growth and differentiation . Moreover, 2-(Isobutylamino)isonicotinic acid affects cellular metabolism by modulating the activity of key metabolic enzymes, resulting in altered levels of metabolites . These cellular effects underscore the compound’s potential in therapeutic applications.
Molecular Mechanism
At the molecular level, 2-(Isobutylamino)isonicotinic acid exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular mechanisms provide insights into how 2-(Isobutylamino)isonicotinic acid can modulate biological processes.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(Isobutylamino)isonicotinic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound has been observed to degrade, leading to a decrease in its activity . In stable conditions, it can maintain its effects on cellular processes for extended periods. Long-term studies have shown that 2-(Isobutylamino)isonicotinic acid can induce sustained changes in gene expression and cellular metabolism . These findings highlight the importance of considering temporal effects when using the compound in research.
Dosage Effects in Animal Models
The effects of 2-(Isobutylamino)isonicotinic acid vary with different dosages in animal models. At low doses, the compound has been shown to have minimal effects on cellular function . At higher doses, it can induce significant changes in cell signaling pathways and gene expression . Additionally, high doses of 2-(Isobutylamino)isonicotinic acid have been associated with toxic effects, such as liver damage and oxidative stress . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
2-(Isobutylamino)isonicotinic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. One of the key pathways is the acetylation pathway, where the compound is acetylated by N-acetyltransferase . This modification affects the compound’s activity and its interactions with other biomolecules. Additionally, 2-(Isobutylamino)isonicotinic acid can influence metabolic flux by altering the activity of key metabolic enzymes . These interactions highlight the compound’s role in regulating metabolic processes.
Transport and Distribution
The transport and distribution of 2-(Isobutylamino)isonicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by active transport mechanisms, involving transporters such as ABC transporters . Once inside the cell, 2-(Isobutylamino)isonicotinic acid can bind to specific proteins, influencing its localization and accumulation . These transport and distribution mechanisms are essential for understanding the compound’s effects on cellular function.
Subcellular Localization
The subcellular localization of 2-(Isobutylamino)isonicotinic acid plays a crucial role in its activity and function. The compound has been observed to localize in specific cellular compartments, such as the nucleus and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these compartments . The subcellular localization of 2-(Isobutylamino)isonicotinic acid is essential for its interactions with biomolecules and its effects on cellular processes.
Propiedades
IUPAC Name |
2-(2-methylpropylamino)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7(2)6-12-9-5-8(10(13)14)3-4-11-9/h3-5,7H,6H2,1-2H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDQHMAPBJAVSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651392 | |
| Record name | 2-[(2-Methylpropyl)amino]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019388-25-0 | |
| Record name | 2-[(2-Methylpropyl)amino]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline](/img/structure/B1385648.png)

![N-[2-(4-Ethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385650.png)
![2-(Benzyloxy)-N-{2-[2,4-DI(tert-butyl)phenoxy]-ethyl}aniline](/img/structure/B1385651.png)
![2-(Benzyloxy)-N-[2-(4-methoxyphenoxy)ethyl]aniline](/img/structure/B1385652.png)
![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-2-(2-ethoxyethoxy)aniline](/img/structure/B1385653.png)
![N-[4-(2-Cyclohexylethoxy)phenyl]-N-{2-[4-(tert-pentyl)phenoxy]ethyl}amine](/img/structure/B1385654.png)
![3-Methoxy-N-[4-(phenethyloxy)benzyl]-1-propanamine](/img/structure/B1385655.png)


![2',3'-Dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B1385667.png)
![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385669.png)
![N-[4-(Pentyloxy)benzyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385670.png)
